6-Benciloximetil-4-hidroxipirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

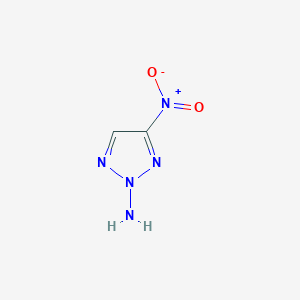

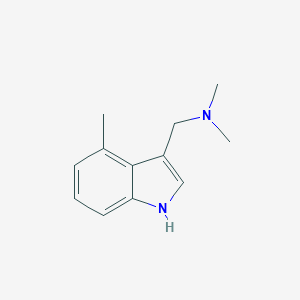

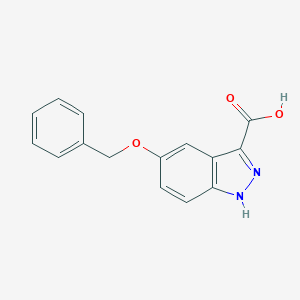

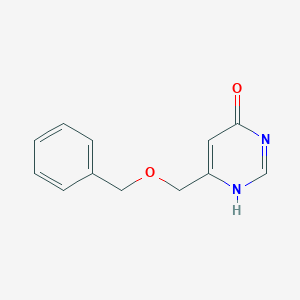

6-Benzyloxymethyl-4-hydroxypyrimidine (6-BOMHP) is a pyrimidine derivative that has been studied for its potential applications in scientific research. This compound has been studied for its synthesis, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Aplicaciones Científicas De Investigación

Aplicaciones farmacológicas

Los derivados de pirimidina, incluyendo la 6-Benciloximetil-4-hidroxipirimidina, se aplican ampliamente en disciplinas terapéuticas debido a su alto grado de diversidad estructural . Se les reconoce como compuestos valiosos en el tratamiento de diversas enfermedades .

Aplicaciones contra el cáncer

Los derivados de pirimidina se han diseñado y desarrollado por su actividad contra el cáncer . Se han utilizado en la modulación de la leucemia mieloide, el cáncer de mama y la fibrosis pulmonar idiopática .

Aplicaciones antimicrobianas

Los derivados de pirimidina han mostrado actividad antimicrobiana . Se han utilizado en el desarrollo de nuevos medicamentos antimicrobianos .

Aplicaciones antifúngicas

Los derivados de pirimidina también han mostrado actividad antifúngica . Se han utilizado en el desarrollo de nuevos medicamentos antifúngicos .

Aplicaciones antiparasitarias

Los derivados de pirimidina han mostrado actividad antiparasitaria . Se han utilizado en el desarrollo de nuevos medicamentos antiparasitarios .

Aplicaciones cardiovasculares

<a data-citationid="735f8aa5-

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

6-Benzyloxymethyl-4-hydroxypyrimidine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

6-Benzyloxymethyl-4-hydroxypyrimidine has been observed to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects metabolic pathways by interacting with key enzymes involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of 6-Benzyloxymethyl-4-hydroxypyrimidine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . It also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Benzyloxymethyl-4-hydroxypyrimidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Benzyloxymethyl-4-hydroxypyrimidine vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways. Toxic or adverse effects may be observed at very high doses, indicating the importance of dosage optimization in experimental studies.

Metabolic Pathways

6-Benzyloxymethyl-4-hydroxypyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 6-Benzyloxymethyl-4-hydroxypyrimidine within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical activity and effects on cellular function.

Subcellular Localization

6-Benzyloxymethyl-4-hydroxypyrimidine exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures is essential for understanding its role in cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

4-(phenylmethoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12-6-11(13-9-14-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUDVCRFJAGXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632617 |

Source

|

| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188177-37-9 |

Source

|

| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)